molecular formula C15H19NO B1227647 6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]

6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]

Cat. No.: B1227647
M. Wt: 229.32 g/mol
InChI Key: QMXWPGNYNKFWCU-UHFFFAOYSA-N
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Description

6-phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane] is a member of piperidines.

Scientific Research Applications

  • Synthesis and Structural Analysis

    • A derivative of 7-oxa-1-azabicyclo[2.2.1]heptane was synthesized from N-(5-allyl-spiro[1,3-dioxan-2,1′-cyclohexane]-5-yl)hydroxylamine and protected d-mannose. The product exhibited different orientations of spiro-connected rings and was analyzed using NMR and X-ray analyses. Conformational analysis with DFT calculations in the gas phase showed that the observed crystal conformations correspond to stable molecular geometries (Rowicki et al., 2019).
  • Synthesis of Chiral Bicyclic Ring Systems

    • Phenyl and benzyl amidophosphates and alkyl and benzyl carbamate derivatives of aminoalditols were used to synthesize chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This methodology was significant for the selective oxidation of specific carbons in the carbohydrate skeleton (Francisco, Herrera & Suárez, 2003).
  • Development of Cysteine Proteases Inhibitors

    • A series of 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one compounds were designed and synthesized as inhibitors for cysteine proteases cathepsins B, L, K, and S. One compound demonstrated significant inhibition activity at low nanomolar range (Zhou et al., 2002).
  • Synthesis of Bicyclic Quaternary Ammonium Salts

    • Flavin-mediated visible-light photocycloaddition was utilized to synthesize phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts. This method provided an efficient alternative to UV light irradiation for the synthesis of azabicyclo[3.2.0]heptanes with potential biological activity (Jirásek et al., 2017).
  • Generation and Rearrangement of Spirocyclopropane-Substituted Cations

    • Research on spiro(bicyclo[2.2.1]heptane-2,1'-cycloprop-6-yl) derivatives demonstrated their synthesis and the subsequent rearrangement under solvolysis conditions. This study provided insights into the reactivity and stability of such spirocyclopropane-substituted cations (Kirmse, Landscheidt & Schleich, 1992).

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

6-phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]

InChI

InChI=1S/C15H19NO/c1-2-6-12(7-3-1)14-10-13-11-15(16(14)17-13)8-4-5-9-15/h1-3,6-7,13-14H,4-5,8-11H2

InChI Key

QMXWPGNYNKFWCU-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC3CC(N2O3)C4=CC=CC=C4

Canonical SMILES

C1CCC2(C1)CC3CC(N2O3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]
Reactant of Route 2
6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]
Reactant of Route 3
6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]
Reactant of Route 4
6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]
Reactant of Route 5
6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]
Reactant of Route 6
6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]

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